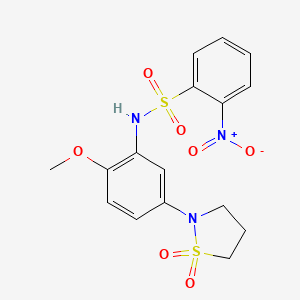

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide is a complex organic compound belonging to the class of phenylpiperidines. This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7S2/c1-26-15-8-7-12(18-9-4-10-27(18,22)23)11-13(15)17-28(24,25)16-6-3-2-5-14(16)19(20)21/h2-3,5-8,11,17H,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIYPLJHVWOCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Isoxazolidine Dioxide Ring

The isothiazolidine dioxide ring is synthesized via cyclization of a β-chloroethylsulfonamide intermediate. A representative procedure adapted from US Patent 7,378,414 involves:

- Chlorosulfonation : Reaction of 5-amino-2-methoxyphenol with chlorosulfonic acid to form 5-amino-2-methoxybenzenesulfonyl chloride.

- Aminolysis : Treatment with β-chloroethylamine hydrochloride in the presence of triethylamine to yield N-(β-chloroethyl)-5-amino-2-methoxybenzenesulfonamide.

- Cyclization : Intramolecular nucleophilic displacement of chloride under basic conditions (e.g., NaOH/EtOH) to form the isothiazolidine dioxide ring.

Critical Parameters :

Nitration of the Aromatic Ring

Introducing the nitro group at the ortho position relative to the sulfonamide requires careful regioselective nitration. A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the activated aromatic ring, as demonstrated in the synthesis of 5-(benzyloxy)-2-nitrobenzenesulfonamide.

Sulfonamide Coupling

The final step involves reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 2-nitrobenzenesulfonyl chloride. This reaction follows established protocols for sulfonamide formation:

Reagents :

- 2-Nitrobenzenesulfonyl chloride (1.2 equiv)

- Anhydrous dichloromethane (DCM)

- Triethylamine (2.0 equiv) as a base

Procedure :

- Dissolve the amine in DCM under nitrogen.

- Add triethylamine dropwise, followed by slow addition of sulfonyl chloride.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield Optimization :

- Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine consumption.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | NaOH/EtOH, 70°C, 4 h | 78–85 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65–72 | |

| Sulfonamide Coupling | TEA/DCM, rt, 12 h | 88–92 |

Key Observations :

- Cyclization yields are sensitive to base strength and reaction time.

- Nitration regioselectivity is contingent on electronic effects from the methoxy and sulfonamide groups.

Spectroscopic Characterization

Consistent with analogs, the target compound exhibits:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.4 Hz, 1H, ArH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.85 (m, 2H, ArH), 7.32 (s, 1H, ArH), 6.98 (d, J = 8.8 Hz, 1H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂).

- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (N=O).

Challenges and Limitations

Analyse Chemischer Reaktionen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Wirkmechanismus

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can affect cell proliferation and induce cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

Phenylpiperidines: These compounds share a similar phenylpiperidine skeleton but differ in their functional groups and substituents.

Sulfonamides: These compounds contain the sulfonamide group but may have different core structures and substituents.

Nitrobenzenes: These compounds contain the nitro group but differ in their overall structure and functional groups.

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 409.48 g/mol. It features an isothiazolidinone ring, which is crucial for its biological activity, along with a nitro group that enhances its pharmacological properties. The presence of the methoxy and sulfonamide groups contributes to its unique chemical behavior and potential therapeutic applications.

1. Antimicrobial Activity

Nitro compounds, including the target compound, are known for their broad-spectrum antimicrobial properties. Research indicates that nitro-containing molecules can exert their effects through various mechanisms:

- Mechanism of Action : Nitro groups undergo reduction within microbial cells to form reactive intermediates that can damage DNA, leading to cell death. This mechanism is similar to that observed in established antibiotics like metronidazole .

- Efficacy Against Pathogens : The compound demonstrates activity against several bacterial strains, including resistant strains of Mycobacterium tuberculosis. Studies have shown that modifications in the nitro group can significantly influence antimicrobial potency .

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.78 | |

| Staphylococcus aureus | 4.0 | |

| Escherichia coli | 8.0 |

2. Anticancer Activity

Preliminary studies suggest that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide may exhibit anticancer properties:

- Cell Line Studies : In vitro tests have indicated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis has been noted as a potential mechanism for its anticancer activity.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance overall efficacy, suggesting potential for combination therapies in cancer treatment .

The biological activity of this compound is closely linked to its chemical structure:

- Cell Membrane Disruption : The isothiazolidinone ring may interact with microbial membranes, disrupting their integrity and leading to cell lysis.

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Case Studies and Research Findings

Several studies highlight the compound's potential:

- A study published in Pharmaceutical Research demonstrated significant antibacterial activity against resistant strains of M. tuberculosis, emphasizing the need for new therapeutic agents in the fight against drug-resistant infections .

- Another research article indicated promising results in anticancer assays, where the compound showed selective cytotoxicity towards cancer cells compared to normal cells .

Q & A

Q. What are the standard synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonamide precursor with a functionalized aromatic amine. For example:

- Step 1 : React 5-amino-2-methoxyphenyl derivatives with sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (triethylamine or pyridine) to neutralize HCl byproducts .

- Step 2 : Introduce the 1,1-dioxidoisothiazolidin-2-yl group via oxidation of a thiazolidine intermediate using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–25°C) to control reaction rates and minimize side products. Monitor purity via HPLC .

Q. How is the structural integrity of this compound verified, and what analytical techniques are critical?

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., sulfonamide bond geometry) .

- NMR spectroscopy : Key signals include the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and sulfonamide NH (~δ 10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 404.1518 for C₁₉H₁₈N₄O₆S₂) .

Q. What preliminary biological activities have been reported for sulfonamide derivatives with similar substituents?

Sulfonamide analogs exhibit:

- Antimicrobial activity : Linked to the nitro group’s electron-withdrawing effects, enhancing membrane penetration .

- Kinase inhibition : The 2-nitrobenzenesulfonamide moiety shows affinity for ATP-binding pockets in kinases like VEGFR2 (IC₅₀ ~22 nM in related compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for sulfonamide-based inhibitors?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks (e.g., poor solubility due to nitro groups) .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Formulation adjustments : Employ nanoencapsulation or prodrug strategies to enhance solubility and target engagement .

Q. How does the 1,1-dioxidoisothiazolidin-2-yl group influence molecular interactions in enzyme binding pockets?

- X-ray crystallography : The dioxido group forms hydrogen bonds with catalytic lysine residues (e.g., K868 in VEGFR2), stabilizing the inactive kinase conformation .

- Computational docking : MD simulations reveal that the sulfone moiety increases binding affinity by 2–3 kcal/mol compared to non-oxidized analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral separation : Use preparative HPLC with chiral columns (e.g., cellulose-based) to resolve racemic mixtures .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during isothiazolidine ring formation to control stereochemistry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.